1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one
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Overview
Description
The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one, is a unique organic molecule featuring a trifluoropropanone moiety. Its distinctive structural elements provide an array of chemical and biological properties that have intrigued scientists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one can be approached via several routes, involving steps such as alkylation, fluorination, and heterocycle formation. Key reaction conditions often include:
Temperature: Optimal temperatures generally range from -78°C for sensitive intermediate steps to room temperature for more stable reactions.
Solvents: Common solvents include THF (tetrahydrofuran), DMF (dimethylformamide), and acetonitrile.
Catalysts: Catalysts like potassium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are employed to facilitate specific steps.
Industrial Production Methods: For large-scale industrial production, continuous flow processes may be utilized to enhance the efficiency and yield. Automation and advanced purification techniques such as crystallization and chromatography ensure high-purity output.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one undergoes various types of reactions including:
Oxidation: Often using reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Utilizing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride).
Substitution: Halogenation and nucleophilic substitutions are common, employing reagents such as NBS (N-bromosuccinimide) or NaN3 (sodium azide).
Major Products: Reactions involving this compound typically yield products such as fluorinated analogs or modified heterocyclic derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one has diverse applications:
Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules, particularly those containing fluorine.
Biology: Explored for its potential roles in biological systems, possibly affecting enzyme activity or receptor binding.
Medicine: Investigated for its therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Employed in the development of novel materials and advanced chemical processes.
Mechanism of Action
When compared with other fluorinated pyrrolidine-containing compounds, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one stands out due to:
Enhanced Stability: Due to its trifluoropropanone structure.
Unique Bioactivity: Its fluorinated pyrimidine moiety may confer specific biological properties not seen in non-fluorinated analogs.
Comparison with Similar Compounds
1-(3-((6-Chloro-5-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one
1-(3-((6-Methyl-5-ethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3,3,3-trifluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4N3O2/c1-2-9-11(14)12(19-7-18-9)22-8-3-4-20(6-8)10(21)5-13(15,16)17/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRDBLDUAPGIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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